N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the benzothiophene family. This compound is characterized by the presence of a benzyl group, two chlorine atoms, and a carboxamide group attached to the benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, benzyl chloride, dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiophene derivatives.
Substitution: Formation of substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Interfering with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
3,6-Dichloro-N-phenyl-1-benzothiophene-2-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
3,6-Dichloro-N-(1-naphthyl)-1-benzothiophene-2-carboxamide: Contains a naphthyl group instead of a benzyl group.
N-Benzyl-3,6-dichloro-N-methyl-1-benzothiophene-2-carboxamide: Contains a methyl group in addition to the benzyl group.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C16H11Cl2NOS |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2NOS/c17-11-6-7-12-13(8-11)21-15(14(12)18)16(20)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) |
InChI Key |
SFUIFKKKMQXYQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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